4-[(Dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol
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Overview
Description
4-[(Dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol is a hindered phenolic compound known for its antioxidant properties. It is commonly used to stabilize lubricant oils and other industrial products . The compound’s structure includes a phenolic hydroxyl group and a dimethylamino group, which contribute to its unique chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde and dimethylamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves:
Reactants: 2,6-di-tert-butylphenol, formaldehyde, dimethylamine
Conditions: The reaction is usually conducted in an organic solvent under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reactants and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-[(Dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Modified phenolic derivatives.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Scientific Research Applications
4-[(Dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in drug formulations to enhance stability and efficacy.
Mechanism of Action
The antioxidant properties of 4-[(Dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol are primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals and preventing oxidative damage. The dimethylamino group enhances its solubility and reactivity, allowing it to interact effectively with various molecular targets and pathways involved in oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Another hindered phenolic compound with similar antioxidant properties.
2,6-Di-tert-butyl-4-methoxyphenol: A related compound with a methoxy group instead of a dimethylamino group.
2,6-Di-tert-butyl-4-hydroxybenzylamine: Similar structure but with an amine group instead of a dimethylamino group.
Uniqueness
4-[(Dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol is unique due to the presence of both the phenolic hydroxyl group and the dimethylamino group, which provide enhanced antioxidant properties and solubility compared to its analogs. This makes it particularly effective in stabilizing industrial products and preventing oxidative degradation .
Properties
CAS No. |
51775-09-8 |
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Molecular Formula |
C17H29NO |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
4-[(dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol |
InChI |
InChI=1S/C17H29NO/c1-12(2)7-15-9-14(11-18(5)6)10-16(17(15)19)8-13(3)4/h9-10,12-13,19H,7-8,11H2,1-6H3 |
InChI Key |
QUSFEOWCRRBFAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=CC(=C1O)CC(C)C)CN(C)C |
Origin of Product |
United States |
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